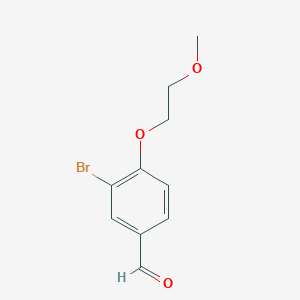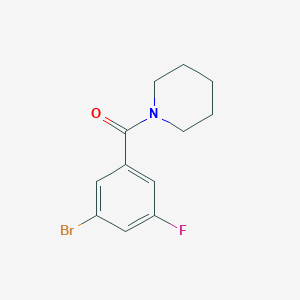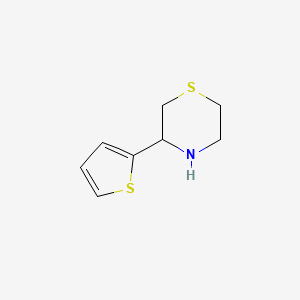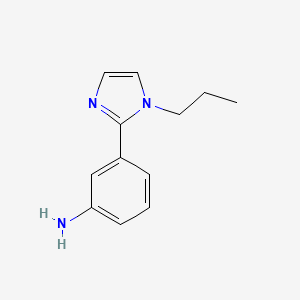![molecular formula C11H13N7 B1444919 3,5-dimethyl-1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-pyrazol-4-amine CAS No. 1291526-14-1](/img/structure/B1444919.png)
3,5-dimethyl-1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-pyrazol-4-amine
Overview
Description
The compound “3,5-dimethyl-1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-pyrazol-4-amine” is a heterocyclic compound. It contains a pyrazole ring, which is a type of aromatic organic compound. Pyrazoles are known for their wide range of biological and pharmacological activities .
Synthesis Analysis
The synthesis of similar compounds often involves the use of acidic catalysts, such as amorphous carbon-supported sulfonic acid (AC-SO3H), which has been evaluated as a new-generation solid catalyst with outstanding activity . The synthesis process often involves a sequential opening/closing cascade reaction .Molecular Structure Analysis
The molecular structure of this compound includes a pyrazole ring and a pyrimidine ring. The parent structure can be modified with a number of substituents that have a great influence on the physical, photophysical, and biological properties .Chemical Reactions Analysis
The chemical reactions involving this compound could include cyclocondensation with ethyl acetoacetate to form the corresponding tetrahydropyrazolopyridine derivatives . The reactions often involve the use of a,b-unsaturated compounds in reactions with N-nucleophiles .Scientific Research Applications
Cancer Treatment: CDK2 Inhibition
This compound has been identified as a potential inhibitor of Cyclin-Dependent Kinase 2 (CDK2), which is a crucial target for cancer therapy. CDK2 inhibitors can selectively target tumor cells, and derivatives of the pyrazolo[3,4-d]pyrimidine scaffold have shown significant cytotoxic activities against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer), with IC50 values ranging from 45–97 nM and 6–99 nM, respectively .
Antitumor Activity
The antitumor potential of this compound extends to its activity against HepG-2 (liver cancer) cells, where it demonstrated moderate activity with IC50 values of 48–90 nM. This suggests its applicability in developing treatments for a variety of tumors .
Synthesis of Novel Derivatives
The pyrazole ring in the compound serves as a versatile scaffold for the synthesis of a wide range of structurally diverse derivatives. These derivatives can exhibit a multitude of biological activities and are valuable in the synthesis of industrially and pharmaceutically important chemicals .
Biological Activities
Pyrazole derivatives, including this compound, are known for their diverse biological activities. They can act as weak bases or acids, and their biological activity is highly dependent on the nature of their substituent groups. This makes them suitable for a variety of biological applications .
Photophysical Properties
The compound’s structure allows for the exploration of its photophysical properties. Pyrazole derivatives have shown exceptional photophysical properties, which can be leveraged in material science and industrial applications .
Drug Design and Development
Due to its potent biological activities and the ability to inhibit specific enzymes, this compound is a valuable asset in the drug design and development process. It can be used as a lead compound for the synthesis of new drugs with improved efficacy and reduced side effects .
Future Directions
Mechanism of Action
Target of Action
The primary target of 3,5-dimethyl-1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-pyrazol-4-amine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation and is an appealing target for cancer treatment that targets tumor cells in a selective manner .
Mode of Action
This compound interacts with CDK2, inhibiting its activity . The inhibition of CDK2 can lead to a significant alteration in cell cycle progression, in addition to apoptosis induction within certain cells .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle progression pathway. CDK2 is essential for the G1/S and G2/M transition points in the cell cycle. By inhibiting CDK2, this compound can halt cell cycle progression, leading to cell cycle arrest .
Pharmacokinetics
The compound’s effectiveness against various cell lines suggests it may have favorable absorption, distribution, metabolism, and excretion (adme) properties .
Result of Action
The compound shows significant cytotoxic activities against various cell lines. Most notably, it has been found to be effective against MCF-7 and HCT-116 with IC50 values in the range of 45–97 nM and 6–99 nM, respectively . It also shows moderate activity against HepG-2 with an IC50 range of 48–90 nM .
properties
IUPAC Name |
3,5-dimethyl-1-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)pyrazol-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N7/c1-6-9(12)7(2)18(16-6)11-8-4-15-17(3)10(8)13-5-14-11/h4-5H,12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGVSXVRARZNJBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2=NC=NC3=C2C=NN3C)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



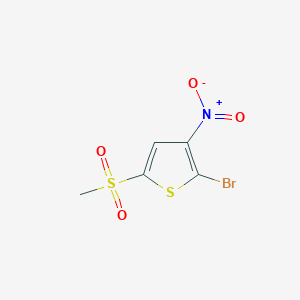
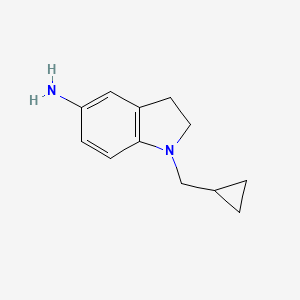

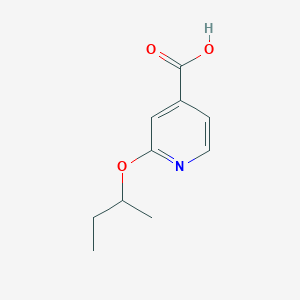
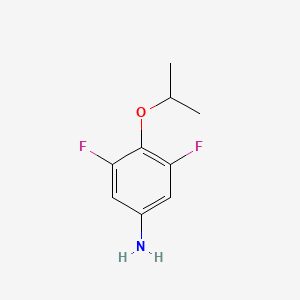

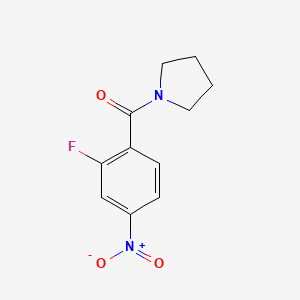
![2-[2-(3-aminophenyl)-1H-imidazol-1-yl]acetic acid](/img/structure/B1444848.png)


